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Compound of Interest

Compound Name:
1-(3-Methylisothiazol-5-

yl)ethanone

Cat. No.: B1407185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(3-Methylisothiazol-5-yl)ethanone is a heterocyclic ketone with potential applications in

medicinal chemistry and drug discovery. The isothiazole ring is a key pharmacophore found in

various biologically active compounds. Derivatization of the ketone moiety in this molecule

allows for the synthesis of a diverse range of analogues, which can be screened for various

pharmacological activities. This document provides detailed experimental protocols for two

common derivatization reactions of 1-(3-methylisothiazol-5-yl)ethanone: the synthesis of a

thiosemicarbazone and a chalcone derivative. These protocols are intended to serve as a

guide for researchers in the synthesis and characterization of novel isothiazole-based

compounds.

Characterization of Starting Material: 1-(3-
Methylisothiazol-5-yl)ethanone
It is crucial to ensure the purity and identity of the starting material before proceeding with

derivatization reactions.
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Property Value Reference

Molecular Formula C₆H₇NOS --INVALID-LINK--

Molecular Weight 141.19 g/mol --INVALID-LINK--

CAS Number 90724-49-5 --INVALID-LINK--

Appearance Pale yellow solid or oil -

Purity ≥98% -

Spectroscopic Data (Predicted):

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H, isothiazole-H4), 2.70 (s, 3H, -CH₃ on

isothiazole), 2.65 (s, 3H, -COCH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 191.0 (C=O), 169.0 (C5-isothiazole), 159.5 (C3-

isothiazole), 125.0 (C4-isothiazole), 26.5 (-COCH₃), 15.0 (-CH₃ on isothiazole).

FT-IR (KBr, cm⁻¹): 3100 (C-H aromatic), 2920 (C-H aliphatic), 1685 (C=O, ketone), 1550

(C=N, isothiazole ring), 1420 (C-S, isothiazole ring).

Protocol 1: Synthesis of 1-(3-Methylisothiazol-5-
yl)ethanone Thiosemicarbazone
Thiosemicarbazones are a class of compounds known for their wide range of biological

activities, including antiviral, antibacterial, and anticancer properties. This protocol details the

synthesis of the thiosemicarbazone derivative of 1-(3-methylisothiazol-5-yl)ethanone.

Experimental Workflow

1-(3-Methylisothiazol-5-yl)ethanone
+

Thiosemicarbazide
+

Ethanol
+

Glacial Acetic Acid (cat.)

Reflux
Heat

Cooling & Filtration Recrystallization
(from Ethanol)

1-(3-Methylisothiazol-5-yl)ethanone
Thiosemicarbazone
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Caption: Workflow for the synthesis of 1-(3-Methylisothiazol-5-yl)ethanone
Thiosemicarbazone.

Materials and Reagents
Reagent Formula M.W. ( g/mol ) Amount Purity

1-(3-

Methylisothiazol-

5-yl)ethanone

C₆H₇NOS 141.19 1.41 g (10 mmol) ≥98%

Thiosemicarbazi

de
CH₅N₃S 91.13 0.91 g (10 mmol) ≥99%

Ethanol

(Absolute)
C₂H₅OH 46.07 50 mL ≥99.5%

Glacial Acetic

Acid
CH₃COOH 60.05 2-3 drops ≥99.7%

Procedure
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

1-(3-methylisothiazol-5-yl)ethanone (1.41 g, 10 mmol) and thiosemicarbazide (0.91 g, 10

mmol).

Add 50 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants.

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl

acetate/hexane, 1:1).

After the reaction is complete, cool the mixture to room temperature.

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
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Wash the solid with a small amount of cold ethanol to remove any unreacted starting

materials.

Purify the crude product by recrystallization from hot ethanol to obtain a crystalline solid.

Dry the purified product in a vacuum oven at 50-60 °C.

Characterization of 1-(3-Methylisothiazol-5-yl)ethanone
Thiosemicarbazone

Property Value Reference

Molecular Formula C₇H₁₀N₄S₂ -

Molecular Weight 214.31 g/mol -

Appearance
White to off-white crystalline

solid
-

Yield 85-95% -

Purity (by HPLC) ≥98% -

Spectroscopic Data (Predicted):

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.20 (s, 1H, -NH-C=S), 8.10 (s, 1H, isothiazole-H4),

8.05 (s, 1H, =N-NH₂), 7.90 (s, 1H, =N-NH₂), 2.65 (s, 3H, -CH₃ on isothiazole), 2.30 (s, 3H, -

C(CH₃)=N).

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 178.5 (C=S), 168.0 (C5-isothiazole), 159.0 (C3-

isothiazole), 145.0 (C=N), 124.0 (C4-isothiazole), 15.0 (-CH₃ on isothiazole), 14.0 (-

C(CH₃)=N).

FT-IR (KBr, cm⁻¹): 3420, 3280 (N-H stretching), 3150 (C-H aromatic), 2925 (C-H aliphatic),

1610 (C=N), 1540 (C=N, isothiazole ring), 1280 (C=S), 1425 (C-S, isothiazole ring).

Protocol 2: Synthesis of a Chalcone Derivative via
Claisen-Schmidt Condensation
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Chalcones are α,β-unsaturated ketones that serve as precursors for the synthesis of flavonoids

and are known to exhibit a wide array of biological activities. This protocol describes the base-

catalyzed Claisen-Schmidt condensation of 1-(3-methylisothiazol-5-yl)ethanone with an

aromatic aldehyde.

Experimental Workflow

1-(3-Methylisothiazol-5-yl)ethanone
+

4-Chlorobenzaldehyde
+

Ethanol
+

NaOH solution

Stir at RT
Pour into ice water

+
Acidification (HCl)

Filtration & Washing Recrystallization
(from Ethanol)

(E)-1-(3-Methylisothiazol-5-yl)-3-
(4-chlorophenyl)prop-2-en-1-one

Click to download full resolution via product page

Caption: Workflow for the synthesis of a Chalcone derivative.

Materials and Reagents
Reagent Formula M.W. ( g/mol ) Amount Purity

1-(3-

Methylisothiazol-

5-yl)ethanone

C₆H₇NOS 141.19 1.41 g (10 mmol) ≥98%

4-

Chlorobenzaldeh

yde

C₇H₅ClO 140.57 1.41 g (10 mmol) ≥98%

Ethanol (95%) C₂H₅OH 46.07 40 mL -

Sodium

Hydroxide

(NaOH)

NaOH 40.00

20 mL of 10%

(w/v) aqueous

solution

≥97%

Hydrochloric Acid

(HCl)
HCl 36.46

As needed (10%

aqueous

solution)

37%
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Procedure
In a 250 mL Erlenmeyer flask, dissolve 1-(3-methylisothiazol-5-yl)ethanone (1.41 g, 10

mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 40 mL of 95% ethanol.

Cool the flask in an ice bath and slowly add 20 mL of a 10% aqueous sodium hydroxide

solution with constant stirring.

Continue stirring the reaction mixture in the ice bath for 30 minutes, and then at room

temperature for 2-4 hours. The formation of a precipitate indicates product formation.

Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:2).

Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold

water.

Acidify the mixture by slowly adding 10% hydrochloric acid until it is neutral to litmus paper.

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until

the washings are neutral.

Purify the crude product by recrystallization from ethanol to yield the pure chalcone

derivative.

Dry the product in a desiccator over anhydrous calcium chloride.

Characterization of (E)-1-(3-Methylisothiazol-5-yl)-3-(4-
chlorophenyl)prop-2-en-1-one

Property Value Reference

Molecular Formula C₁₃H₁₀ClNOS -

Molecular Weight 263.74 g/mol -

Appearance Yellow crystalline solid -

Yield 75-85% -

Purity (by HPLC) ≥98% -
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Spectroscopic Data (Predicted):

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (s, 1H, isothiazole-H4), 7.80 (d, 1H, J=15.6 Hz, -

CO-CH=), 7.65 (d, 2H, J=8.4 Hz, Ar-H), 7.50 (d, 1H, J=15.6 Hz, =CH-Ar), 7.40 (d, 2H, J=8.4

Hz, Ar-H), 2.75 (s, 3H, -CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 184.0 (C=O), 168.5 (C5-isothiazole), 159.0 (C3-

isothiazole), 142.0 (=CH-Ar), 136.0 (Ar-C-Cl), 133.5 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH),

126.0 (C4-isothiazole), 122.0 (-CO-CH=), 15.5 (-CH₃).

FT-IR (KBr, cm⁻¹): 3080 (C-H aromatic), 1660 (C=O, α,β-unsaturated ketone), 1590 (C=C),

1545 (C=N, isothiazole ring), 1090 (C-Cl), 820 (p-substituted benzene).

Safety Precautions
All experiments should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all

times.

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for

specific handling and disposal instructions.

Glacial acetic acid and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Sodium hydroxide is corrosive and can cause severe burns.

Organic solvents are flammable. Keep away from open flames and heat sources.

Disclaimer: The provided protocols and data are intended for guidance and may require

optimization for specific laboratory conditions and reagent purities. The predicted spectroscopic

data is for reference and should be confirmed by experimental analysis.

To cite this document: BenchChem. [Application Notes and Protocols: Derivatization of 1-(3-
Methylisothiazol-5-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1407185#experimental-protocol-for-derivatization-of-
1-3-methylisothiazol-5-yl-ethanone]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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